N,N-dimethylquinolin-6-amine
Overview
Description
N,N-dimethylquinolin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dimethylamino group at the 6th position of the quinoline ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylquinolin-6-amine typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the alkylation of quinoline with dimethylamine in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, often using solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N,N-dimethylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for detecting biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. This property is utilized in various biochemical assays and imaging techniques. The compound’s interaction with molecular targets often involves non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylquinolin-8-amine
- 6-hydroxyquinoline
- 8-hydroxyquinoline
Uniqueness
N,N-dimethylquinolin-6-amine is unique due to the specific positioning of the dimethylamino group at the 6th position of the quinoline ring. This structural feature imparts distinct photophysical properties, making it highly emissive and suitable for use as a chromophore in fluorescent probes. Compared to its analogs, this compound exhibits superior stability and sensitivity in various applications .
Biological Activity
N,N-Dimethylquinolin-6-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 158.20 g/mol. The presence of dimethylamino substituents significantly influences its chemical behavior and biological activity.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Interaction : The compound has shown potential as a ligand for various receptors, impacting neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against a range of pathogens:
- Gram-positive Bacteria : Studies indicate significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- Mycobacteria : The compound exhibits efficacy against Mycobacterium tuberculosis, making it a candidate for further development in anti-tuberculosis therapies .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR analyses related to this compound:
Compound | Substituent | Biological Activity |
---|---|---|
This compound | Dimethylamino group | Antimicrobial, anticancer |
4-Chloro-N,N-dimethylquinolin-6-amine | Chlorine substitution | Enhanced antibacterial activity |
3-Bromo-N,N-dimethylquinolin-6-amine | Bromine substitution | Altered solubility and reactivity |
The presence and position of substituents like chlorine or bromine significantly affect the compound's reactivity and biological efficacy.
Case Studies
Several studies have explored the biological activity and therapeutic potential of this compound:
-
Antibacterial Efficacy :
A study evaluated various quinoline derivatives, including this compound, against gram-positive bacteria. Results indicated that certain derivatives exhibited submicromolar activity against MRSA, highlighting their potential as new antibiotics . -
Anticancer Activity :
In another investigation, this compound was tested for cytotoxic effects on cancer cell lines. The findings revealed that the compound induced significant cell death in treated cells compared to controls, indicating its potential as an anticancer agent . -
Mechanistic Studies :
Further research focused on elucidating the mechanisms underlying the biological activities of this compound. These studies suggested that the compound's effects might be mediated through specific receptor interactions and enzyme inhibition pathways .
Properties
IUPAC Name |
N,N-dimethylquinolin-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHQKXJJJBLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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